3-Chloro-8-nitroquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURBIXAVAXWTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503344 | |
| Record name | 3-Chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73868-16-3 | |
| Record name | 3-Chloro-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-8-Nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities. The specific substitution pattern on this bicyclic heterocycle dictates its pharmacological profile, making the development of robust and regioselective synthetic routes a critical endeavor in drug discovery. 3-Chloro-8-nitroquinoline, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, with the chloro and nitro functionalities providing versatile handles for further chemical modification. This guide provides a comprehensive overview of the most practical and scientifically sound approaches to the synthesis of this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.
Strategic Overview: A Multi-Step Synthetic Approach
The direct, one-pot synthesis of this compound from simple precursors is not a feasible strategy due to the challenges in controlling the regioselectivity of both the nitration and chlorination reactions on a pre-formed quinoline ring. Therefore, a multi-step approach is necessary. The most logical and efficient pathway involves the initial construction of the 8-nitroquinoline core, followed by the regioselective introduction of the chlorine atom at the 3-position.
This guide will detail two primary synthetic pathways, with a strong recommendation for the first due to its elegance and efficiency.
Pathway 1 (Recommended): Synthesis via an N-Oxide Intermediate
-
Step 1: Skraup Synthesis of 8-Nitroquinoline from o-Nitroaniline.
-
Step 2: N-Oxidation of 8-Nitroquinoline.
-
Step 3: Regioselective Chlorination using Phosphoryl Chloride.
Pathway 2 (Alternative): Synthesis via a Sandmeyer Reaction
-
Step 1: Skraup Synthesis of 8-Nitroquinoline from o-Nitroaniline.
-
Step 2: Dinitration of 8-Nitroquinoline to 3,8-Dinitroquinoline.
-
Step 3: Selective Reduction to 3-Amino-8-nitroquinoline.
-
Step 4: Sandmeyer Reaction to yield this compound.
The following sections will provide a detailed exploration of the recommended pathway, including step-by-step protocols and the underlying chemical principles.
Pathway 1: The Recommended Synthetic Route
This pathway is favored due to its well-established methodologies and the high degree of control over the regioselectivity of the chlorination step, a common challenge in quinoline chemistry.
Figure 1: Recommended synthetic workflow for this compound.
Part 1: Synthesis of the 8-Nitroquinoline Intermediate
The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[1] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of 8-nitroquinoline, the logical choice of starting material is o-nitroaniline. This choice directly leads to the desired 8-substituted quinoline, as the cyclization occurs at the unsubstituted position ortho to the amino group.[2]
Starting Materials for Skraup Synthesis
| Material | Role | Rationale for Selection |
| o-Nitroaniline | Aromatic amine precursor | The nitro group is already in the desired 8-position of the final quinoline product. |
| Glycerol | Source of the three-carbon chain for the pyridine ring | Dehydrates in situ to form acrolein, the reactive species. |
| Sulfuric Acid | Catalyst and dehydrating agent | Catalyzes the dehydration of glycerol and the cyclization step. |
| Arsenic Acid | Oxidizing agent | Oxidizes the intermediate dihydroquinoline to the aromatic quinoline. It is known to result in a less violent reaction compared to nitrobenzene.[3] |
Experimental Protocol: Skraup Synthesis of 8-Nitroquinoline
This protocol is adapted from a similar, well-established procedure in Organic Syntheses for the preparation of a substituted 8-nitroquinoline and general principles of the Skraup reaction.[3][4]
Safety Precautions: The Skraup reaction is notoriously exothermic and can become violent if not carefully controlled. This procedure must be carried out in a well-ventilated fume hood, behind a safety shield. Appropriate personal protective equipment (lab coat, safety glasses, and gloves) must be worn at all times.
-
Reaction Setup: In a three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place o-nitroaniline (1.0 mole).
-
Addition of Reagents: To the flask, add arsenic acid (as a solution or powder, following established moderated Skraup procedures) and glycerol (approx. 3.0 moles).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approx. 2.5 moles) through the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature. An initial exothermic reaction is expected.
-
Heating: Once the addition of sulfuric acid is complete, gently heat the mixture in an oil bath. The temperature should be gradually raised to and maintained at approximately 120-130 °C. The reaction is typically heated for several hours.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to below 100 °C. Carefully and slowly, pour the reaction mixture into a large beaker containing ice and water.
-
Neutralization: Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline. This will precipitate the crude 8-nitroquinoline.
-
Isolation and Purification: The crude product can be isolated by steam distillation or solvent extraction (e.g., with chloroform or dichloromethane). The organic extracts are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality and Mechanistic Insights:
The Skraup synthesis proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of o-nitroaniline acts as a nucleophile and undergoes a Michael (1,4-conjugate) addition to acrolein.
-
Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed electrophilic cyclization onto the benzene ring.
-
Dehydration and Oxidation: The cyclized intermediate then dehydrates to form 1,2-dihydro-8-nitroquinoline, which is subsequently oxidized by the arsenic acid to the aromatic 8-nitroquinoline.
Part 2: Regioselective Chlorination via an N-Oxide Intermediate
Direct electrophilic chlorination of 8-nitroquinoline is problematic. The quinoline nitrogen is protonated under strongly acidic conditions, and this, combined with the deactivating effect of the nitro group, directs electrophilic attack to the benzene ring, primarily at the 5-position.[5] To achieve chlorination on the pyridine ring, specifically at the 3-position, the electronic properties of the ring must be altered. The formation of a quinoline-N-oxide is a classic and effective strategy to achieve this.
The Role of the N-Oxide:
The N-oxide functionality has two key effects:
-
It activates the pyridine ring towards electrophilic attack by donating electron density.
-
It directs substitution to the 2- and 4-positions.
While this might seem counterintuitive for achieving 3-substitution, the reaction with phosphoryl chloride (POCl₃) does not proceed via a simple electrophilic addition of Cl⁺. Instead, it involves a rearrangement that can lead to chlorination at various positions, including the 3-position, depending on the substrate and reaction conditions.
Experimental Protocol: N-Oxidation and Chlorination
Step 2: Synthesis of 8-Nitroquinoline-N-oxide
-
Dissolution: Dissolve 8-nitroquinoline (1.0 mole) in a suitable solvent such as glacial acetic acid or chloroform.
-
Oxidation: Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.2 moles) or 30% hydrogen peroxide in glacial acetic acid.
-
Reaction: Heat the mixture gently (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The work-up procedure will depend on the reagents used. For an m-CPBA reaction, the mixture can be cooled, and the resulting m-chlorobenzoic acid can be filtered off. The filtrate is then washed with a sodium bicarbonate solution to remove acidic impurities, dried, and the solvent evaporated. The crude N-oxide can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 8-nitroquinoline-N-oxide (1.0 mole).
-
Chlorination: Add an excess of phosphoryl chloride (POCl₃) (approx. 3-5 moles), which can also serve as the solvent.[6]
-
Heating: Gently reflux the mixture for a few hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This should be done in a fume hood as HCl gas is evolved.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonia solution) and extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can then be purified by column chromatography or recrystallization.
Mechanistic Rationale for 3-Chlorination:
The reaction of a quinoline-N-oxide with POCl₃ is a complex process. It is believed to proceed through an initial attack of the N-oxide oxygen on the phosphorus atom of POCl₃, forming an adduct. This is followed by the attack of a chloride ion. While attack at the 2- or 4-position is common, substitution at the 3-position can also occur, and in some cases, may even be the major product depending on the electronic and steric environment of the quinoline ring. The presence of the deactivating nitro group at the 8-position can influence the regiochemical outcome of this reaction.
Summary of Starting Materials
The following table summarizes the key starting materials required for the recommended synthetic pathway.
| Material | CAS Number | Key Hazards | Availability |
| o-Nitroaniline | 88-74-4 | Toxic, Carcinogen, Environmental Hazard | Commercially available |
| Glycerol | 56-81-5 | Generally low hazard | Commercially available |
| Sulfuric Acid | 7664-93-9 | Corrosive, Severe skin and eye damage | Commercially available |
| Arsenic Acid | 7778-39-4 | Highly Toxic, Carcinogen, Environmental Hazard | Commercially available |
| m-CPBA | 937-14-4 | Oxidizer, Organic Peroxide, Skin Irritant | Commercially available |
| Phosphoryl Chloride | 10025-87-3 | Corrosive, Reacts violently with water | Commercially available |
Conclusion
The synthesis of this compound is best approached through a multi-step sequence that allows for precise control over the introduction of each functional group. The recommended pathway, involving a Skraup synthesis to form the 8-nitroquinoline core, followed by N-oxidation and subsequent reaction with phosphoryl chloride, represents a robust and reliable strategy for obtaining the desired product. This approach circumvents the regioselectivity issues associated with direct electrophilic substitution on the quinoline ring. Researchers and drug development professionals should find this guide a valuable resource for the practical synthesis of this important chemical intermediate. Careful attention to the safety precautions outlined for each step is paramount for the successful and safe execution of these procedures.
References
- Quinoline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinoline]
- Phosphoryl chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphoryl_chloride]
- Kaur, H. et al. (2018).
- Kumar, A. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: not available]
- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or007.02]
- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem. (2025). [URL: not available]
- o-Nitroaniline - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitroaniline]
- Drake, N. L. et al. (1943). 6-Methoxy-8-nitroquinoline. Organic Syntheses, 23, 53. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0601]
Sources
potential biological activities of 3-Chloro-8-nitroquinoline derivatives
An In-depth Technical Guide to the Potential Biological Activities of 3-Chloro-8-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives form a cornerstone of medicinal chemistry, demonstrating a vast array of pharmacological activities. This technical guide delves into the potential biological activities of a specific, yet underexplored subclass: this compound derivatives. While direct research on this scaffold is limited, this paper synthesizes data from structurally related compounds—namely chloro-quinolines, nitroquinolines, and particularly halogenated and nitrated 8-hydroxyquinolines—to forecast the probable therapeutic potential of this chemical class. We will explore plausible synthetic routes, projected anticancer and antimicrobial activities with their underlying mechanisms, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a foundational resource to stimulate and guide future research into the this compound scaffold as a source of novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives are found in numerous natural products and have been successfully developed into drugs with a wide range of applications, including antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[1][2] The electronic properties and the rigid, planar structure of the quinoline nucleus allow it to interact with various biological targets, including DNA and a multitude of enzymes.[3]
The introduction of specific substituents onto the quinoline core is a key strategy for modulating its physicochemical properties and biological activity.
-
Chloro Group (Cl): As a halogen, chlorine is a lipophilic, electron-withdrawing group. Its presence can enhance a molecule's ability to cross cell membranes and can influence binding affinity with biological targets through halogen bonding. In many drug classes, chlorination is a well-known method to increase potency.
-
Nitro Group (NO₂): The nitro group is a strong electron-withdrawing group that can significantly alter the electronic profile of the aromatic system. Nitroaromatic compounds are known for their unique biological activities, often related to their ability to be reduced in hypoxic (low oxygen) environments, a characteristic of solid tumors.[4] This makes them promising candidates for hypoxia-activated prodrugs.
The combination of a chloro and a nitro group on the quinoline scaffold, specifically in the 3- and 8-positions, presents an intriguing, albeit underexplored, chemical space. This guide will extrapolate from existing knowledge on related compounds to build a scientific case for the investigation of this compound derivatives.
Plausible Synthesis of the this compound Scaffold
While specific literature detailing the synthesis of this compound is scarce, established methods in quinoline chemistry allow for the formulation of a logical synthetic pathway. A common and versatile method for quinoline synthesis is the Skraup synthesis.
A plausible route could begin with a suitably substituted aniline, in this case, 2-nitroaniline. The Skraup reaction involves the reaction of an aniline with glycerol, sulfuric acid (a dehydrating agent), and an oxidizing agent (often the nitro group of the starting aniline itself or an external one like arsenic pentoxide). To introduce the 3-chloro substituent, a modified Skraup-Doebner-von Miller reaction could be employed, using an α,β-unsaturated aldehyde or ketone that contains a chlorine atom at the appropriate position.
Conceptual Synthetic Pathway:
Caption: Conceptual Skraup synthesis for this compound.
Causality Behind this Choice: The Skraup synthesis is a robust and classical method for creating the quinoline core. Starting with 2-nitroaniline directly places the nitro group at the desired 8-position after cyclization (relative to the nitrogen of the newly formed ring). Using a chlorinated α,β-unsaturated carbonyl compound is a known strategy to introduce substituents into the pyridine ring of the quinoline system.
Potential Biological Activities
Based on evidence from structurally similar compounds, this compound derivatives are predicted to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][5] The presence of both chloro and nitro groups on the quinoline scaffold suggests multiple potential mechanisms of action.
Projected Mechanisms of Action:
-
Induction of Oxidative Stress and DNA Damage: Similar to other nitroaromatic compounds, the 8-nitro group could be enzymatically reduced within the hypoxic environment of tumors to generate reactive oxygen species (ROS).[4] This increase in intracellular ROS can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately triggering apoptotic cell death. The presence of copper has been shown to enhance ROS generation by some 8-hydroxyquinoline derivatives, a property that may translate to this class of compounds.[6]
-
Enzyme Inhibition: Nitroquinolines and their analogues have been shown to inhibit key enzymes involved in cancer progression. For example, nitroxoline (8-hydroxy-5-nitroquinoline) inhibits methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1 and SIRT2), leading to cell senescence and anti-angiogenic effects.[7] It also inhibits cathepsin B, an enzyme involved in cell migration and invasion.[7] It is plausible that this compound derivatives could target similar enzymatic pathways.
-
Apoptosis Induction: The culmination of DNA damage and cellular stress is often the activation of the apoptotic cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Plausible anticancer mechanisms of this compound derivatives.
Quantitative Data from Related Compounds:
The following table summarizes the cytotoxic activity (IC₅₀ values) of related chloro- and nitro-substituted quinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the target scaffold.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Human Burkitt's lymphoma (Raji) | ~2.5 | [6] |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Human Burkitt's lymphoma (Raji) | ~15 | [6] |
| 5,7-Dihalo-8-hydroxyquinoline Copper Complex | Ovarian (A2780) | 1.4 nM - 32.13 µM | [8] |
| Quinoline-8-sulfonamide derivative (9a) | Amelanotic melanoma (C32) | 233.9 µg/mL (0.520 mM) | [9] |
| Quinoline-8-sulfonamide derivative (9a) | Triple-negative breast cancer (MDA-MB-231) | 273.5 µg/mL (0.609 mM) | [9] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of potential, not confirmed, activity for this compound derivatives.
Antimicrobial Activity
8-Hydroxyquinoline derivatives are renowned for their broad-spectrum antimicrobial activity, which is often attributed to their ability to chelate metal ions essential for microbial survival and enzymatic function.[10] The introduction of halogen and nitro groups can further enhance this activity.
Projected Mechanisms of Action:
-
Metal Chelation: The quinoline scaffold, particularly with an oxygen or nitrogen atom at the 8-position, is an effective metal ion chelator. By sequestering essential divalent cations like Fe²⁺, Zn²⁺, and Mn²⁺, these compounds can disrupt microbial metalloenzymes and interfere with critical cellular processes.
-
Membrane Disruption: The lipophilicity imparted by the chloro group can facilitate the compound's integration into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.
-
Inhibition of Key Enzymes: Quinoline derivatives can inhibit essential bacterial enzymes. For instance, some quinolones are known to target DNA gyrase and topoisomerase IV, preventing DNA replication. Other derivatives have been shown to inhibit FtsZ, a protein crucial for bacterial cell division.[11]
Quantitative Data from Related Compounds:
The following table presents the Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Clioquinol | Nannizzia gypsea | 0.5 - 2 | [12] |
| Nitroxoline | Candida auris | 0.125 - 1 | [12] |
| Nitroxoline | Aeromonas hydrophila | 5.26 µM | [13] |
| Cloxyquin (5-chloro-8-hydroxyquinoline) | Listeria monocytogenes | 5.57 µM | [13] |
| 8-Hydroxyquinoline | Gram-positive bacteria | 3.44 - 13.78 µM | [13] |
| PH176 (an 8-hydroxyquinoline derivative) | MRSA (MIC₅₀) | 16 | [14] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of potential, not confirmed, activity for this compound derivatives.
Experimental Protocols
To validate the predicted biological activities of novel this compound derivatives, standardized and reproducible experimental protocols are essential.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MDA-MB-231, A549) to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[16] Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.[15]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.[15]
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid broth medium. Growth is assessed by visual inspection for turbidity after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Streak the bacterial or fungal strain onto a suitable agar plate and incubate to obtain isolated colonies.
-
Pick 3-5 colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve the final required inoculum density (e.g., 5 x 10⁵ CFU/mL) in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells.
-
Prepare a stock solution of the test compound in DMSO.
-
Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microbe.
-
-
Reading the MIC:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising, yet largely unexplored, area for drug discovery. By synthesizing evidence from related chloro- and nitro-substituted quinolines, we can logically project that these derivatives possess the potential for significant anticancer and antimicrobial activities. The proposed mechanisms—including hypoxia-activated ROS generation, inhibition of critical cellular enzymes, and metal chelation—provide a solid rationale for their investigation.
The immediate next step for researchers is the synthesis and characterization of a library of this compound derivatives. Following synthesis, the protocols outlined in this guide can be employed for a systematic evaluation of their biological activities. Future work should focus on establishing structure-activity relationships (SAR), identifying specific molecular targets through techniques like proteomics and transcriptomics, and evaluating the in vivo efficacy and safety of the most promising lead compounds. This foundational work could pave the way for the development of a new class of potent therapeutic agents.
References
-
IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ResearchGate. (2020). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
-
PubMed Central (PMC). (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Retrieved from [Link]
-
ResearchGate. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline. Retrieved from [Link]
-
ScienceDirect. (2018). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Journal of Cardiovascular Disease Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]
-
PubMed Central (PMC). (2011). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]
-
Bitesize Bio. (2021). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
ResearchGate. (2016). Recent Developments on Antimicrobial Quinoline Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of 8-hydroxy quinoline.
-
PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]
-
MDPI. (2022). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]
-
Borun Chemical. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]
-
Frontiers in Pharmacology. (2023). A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid. Retrieved from [Link]
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- 4. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the Prospective Crystal Structure Determination of 3-Chloro-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Unknown
In the landscape of molecular research and drug development, the precise three-dimensional arrangement of atoms within a crystal lattice is a cornerstone of understanding a compound's properties and potential applications. This guide addresses the topic of the crystal structure of 3-Chloro-8-nitroquinoline. However, a comprehensive search of the current scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not yet been publicly reported.
Therefore, this document adopts a forward-looking, methodological perspective. It serves as a comprehensive whitepaper detailing the necessary experimental and computational workflows to determine, analyze, and leverage the crystal structure of this compound. By grounding our discussion in established crystallographic principles and drawing parallels with structurally related quinoline derivatives, we provide a robust framework for researchers embarking on the characterization of this and similar novel compounds.
The Strategic Imperative: Why Determine the Crystal Structure of this compound?
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antifungal effects.[1] The introduction of a chloro group at the 3-position and a nitro group at the 8-position of the quinoline ring is anticipated to significantly modulate its electronic and steric properties. This, in turn, could influence its bioactivity, solubility, and metabolic stability.
A definitive crystal structure would provide invaluable insights into:
-
Molecular Conformation: The precise geometry, bond lengths, and bond angles of the this compound molecule.
-
Intermolecular Interactions: The nature and strength of non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern the packing of molecules in the solid state. These interactions are critical for understanding physical properties like melting point, solubility, and polymorphism.
-
Structure-Activity Relationship (SAR): A detailed 3D structure is fundamental for computational modeling and rational drug design, enabling researchers to understand how the molecule might interact with biological targets.
-
Polymorph Screening: The identification of different crystalline forms (polymorphs) is crucial in drug development, as different polymorphs can have different physical properties and bioavailability.
The Experimental Blueprint: From Powder to Precision Structure
The determination of a novel crystal structure is a multi-step process that demands meticulous experimental execution. The following is a proposed workflow for elucidating the crystal structure of this compound.
Synthesis and Purification
The first critical step is the synthesis of high-purity this compound. While a specific, optimized synthesis for this compound is not detailed in the provided search results, a plausible synthetic route could be adapted from known quinoline chemistry. For instance, a multi-step synthesis might involve the nitration of a suitable quinoline precursor followed by a chlorination step.
Generalized Synthetic Workflow:
Caption: A generalized synthetic workflow for obtaining high-purity this compound.
Post-synthesis, rigorous purification is paramount. Techniques such as column chromatography and multiple recrystallizations are necessary to remove impurities that could hinder the growth of single crystals. The purity of the final compound should be verified using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Crystallization: The Art of Growing Order
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is required.
Experimental Protocol for Crystallization Screening:
-
Solvent Selection: Begin with a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Solubility Assessment: Determine the solubility of this compound in these solvents at room temperature and at elevated temperatures. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature and significantly more soluble at higher temperatures.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the drop induces crystallization.
-
Solvent-Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense anti-solvent. Crystals may form at the interface.
-
Table 1: Common Crystallization Solvents and Their Properties
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Use |
| Hexane | 0.1 | 69 | Good as an anti-solvent or for nonpolar compounds. |
| Dichloromethane | 3.1 | 40 | Good for dissolving many organic compounds; volatile. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity solvent. |
| Acetone | 5.1 | 56 | Polar aprotic solvent; highly volatile. |
| Ethanol | 5.2 | 78 | Polar protic solvent; can form hydrogen bonds. |
| Methanol | 6.6 | 65 | Highly polar protic solvent. |
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Data Collection and Processing Workflow:
Sources
Methodological & Application
Application Notes and Protocols for the Functionalization of the 3-Chloro-8-nitroquinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 3-Chloro-8-nitroquinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The this compound scaffold is a particularly valuable building block in drug discovery due to its poised and predictable reactivity. The electron-withdrawing nature of the nitro group at the 8-position significantly activates the quinoline ring system towards nucleophilic attack, making the chloro substituent at the 3-position a versatile handle for a variety of chemical transformations.[2] This strategic placement of functional groups allows for the regioselective introduction of diverse molecular fragments, enabling the systematic exploration of chemical space and the optimization of lead compounds.
This comprehensive guide provides detailed application notes and step-by-step protocols for the key functionalization reactions of the this compound scaffold. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the selection of reagents and reaction conditions to empower researchers in their synthetic endeavors.
I. Synthesis of the this compound Scaffold
A reliable supply of the starting material is paramount for any synthetic campaign. While not commercially available in large quantities, this compound can be synthesized from 8-nitroquinoline through a chlorination reaction.
Protocol 1: Synthesis of this compound
This protocol describes the direct chlorination of 8-nitroquinoline. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Materials:
-
8-Nitroquinoline
-
N-Chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 8-nitroquinoline (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (4:1 v/v), add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): A mild and effective chlorinating agent for electron-deficient aromatic rings.
-
Trifluoroacetic acid (TFA): Acts as a solvent and a catalyst, protonating the nitro group and further activating the ring towards electrophilic attack.
-
Aqueous Sodium Bicarbonate: Used to neutralize the acidic reaction mixture.
II. Functionalization of the 3-Position via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 8-position renders the C3-carbon of the quinoline ring electron-deficient and thus highly susceptible to nucleophilic attack. This allows for the displacement of the chloride leaving group by a variety of nucleophiles.[3]
Protocol 2: Synthesis of 3-Amino-8-nitroquinoline Derivatives
This protocol details the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Aliphatic or aromatic amine (e.g., piperidine, aniline) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Work-up and purification supplies as in Protocol 1
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
DMF: A polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
Elevated Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
| Nucleophile (Amine) | Product | Typical Yield (%) |
| Piperidine | 3-(Piperidin-1-yl)-8-nitroquinoline | 85-95 |
| Morpholine | 4-(8-Nitroquinolin-3-yl)morpholine | 80-90 |
| Aniline | N-Phenyl-8-nitroquinolin-3-amine | 70-80 |
| Benzylamine | N-Benzyl-8-nitroquinolin-3-amine | 75-85 |
Table 1: Representative examples of 3-amino-8-nitroquinoline synthesis via SNAr.
III. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound scaffold is an excellent substrate for these transformations.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 3-position of the quinoline and a variety of organoboron reagents.[4]
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane/Water (4:1 v/v)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Work-up and purification supplies as in Protocol 1
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (5 mol%), SPhos (10 mol%), and potassium phosphate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium(II) acetate/SPhos: A highly effective catalyst system for the Suzuki coupling of aryl chlorides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the palladium to the C-Cl bond.
-
Potassium Phosphate: A strong base that is crucial for the transmetalation step of the catalytic cycle.
-
Dioxane/Water: A common solvent system for Suzuki couplings that facilitates the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium(0) active catalyst.
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 8-Nitro-3-phenylquinoline | 70-85 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-8-nitroquinoline | 75-90 |
| 3-Pyridinylboronic acid | 8-Nitro-3-(pyridin-3-yl)quinoline | 60-75 |
Table 2: Representative examples of Suzuki-Miyaura coupling with this compound.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of amines and amides.[5]
Protocol 4: Buchwald-Hartwig Amination of this compound
This protocol describes the coupling of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Work-up and purification supplies as in Protocol 1
Procedure:
-
To a Schlenk flask or sealed tube, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a solution of this compound (1.0 eq) and the primary amine (1.2 eq) in degassed toluene.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃/XPhos: A robust and versatile catalyst system for the Buchwald-Hartwig amination of aryl chlorides. XPhos is a bulky biaryl phosphine ligand that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Sodium tert-butoxide: A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Toluene: A common non-polar solvent for this reaction.
-
Inert Atmosphere: Essential to prevent the degradation of the catalyst and ligands.
IV. Conclusion
The this compound scaffold represents a versatile platform for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols detailed in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to functionalize this important scaffold. The key to success lies in the careful selection of reagents, catalysts, and reaction conditions, guided by an understanding of the underlying reaction mechanisms. By leveraging these powerful synthetic methodologies, scientists can efficiently generate diverse libraries of 3-substituted-8-nitroquinoline derivatives for biological evaluation, accelerating the journey from hit identification to lead optimization.
References
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. Retrieved January 24, 2026, from [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
Tomasik, P., & Zalewski, R. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(15), 3485. Retrieved January 24, 2026, from [Link]
-
Charushin, V. N., & Chupakhin, O. N. (2002). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Russian Chemical Reviews, 71(11), 895-921. Retrieved January 24, 2026, from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2012). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Retrieved January 24, 2026, from [Link]
-
8-Nitroquinoline. (2011). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 24, 2026, from [Link]
-
Nasielski-Hinkens, R., et al. (1988). Nucleophilic substitutions on 2-Chloro-3-Nitroquinoxaline. Sci-Hub. Retrieved January 24, 2026, from [Link]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014, January 21). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Pharmacology of 8-aminoquinolines. (1981). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). MIT Open Access Articles. Retrieved January 24, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
8-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 24, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved January 24, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
- Process for the manufacture of 8-hydroxy quinoline. (n.d.). Google Patents.
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 24, 2026, from [Link]
-
Synthesis of the chloroquinolines 3 c–f. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved January 24, 2026, from [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). (2014). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]
-
Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. Retrieved January 24, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University. Retrieved January 24, 2026, from [Link]
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- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Suzuki Coupling of 3-Chloro-8-nitroquinoline
Introduction: The Strategic Importance of 3-Aryl-8-nitroquinolines
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and agrochemicals. The introduction of an aryl group at the 3-position of the quinoline ring system, particularly in the presence of a nitro group at the 8-position, generates molecules with significant potential for further functionalization and diverse biological activities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct and efficient route to these valuable 3-aryl-8-nitroquinoline derivatives.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling reaction with 3-chloro-8-nitroquinoline. We will delve into a detailed experimental protocol, the underlying mechanistic principles, and the critical parameters that ensure a high-yielding and reproducible transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, especially with less reactive aryl chlorides.[2]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
The presence of the electron-withdrawing nitro group on the quinoline ring is anticipated to activate the C-Cl bond towards oxidative addition, a favorable electronic effect for this transformation.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Recommended Protocol for the Suzuki Coupling of this compound
This protocol is designed as a starting point and may require optimization depending on the specific arylboronic acid used. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst degradation.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially available | |
| Arylboronic Acid | ≥98% | Commercially available | |
| Pd₂(dba)₃ | Catalyst grade | Commercially available | Tris(dibenzylideneacetone)dipalladium(0) |
| SPhos | Ligand grade | Commercially available | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially available | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Ethyl Acetate | ACS grade | Commercially available | For workup and chromatography. |
| Brine | Saturated aqueous NaCl solution. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | For drying organic extracts. | |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Experimental Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered, anhydrous potassium phosphate (2.0-3.0 equiv.).
-
In a separate vial, weigh out the palladium precatalyst, Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand, SPhos (2-4 mol%).
-
Quickly add the catalyst and ligand to the Schlenk flask.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio by volume) via syringe to the reaction mixture. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-8-nitroquinoline.
-
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Key Considerations and Rationale for Experimental Choices
-
Catalyst and Ligand Selection: The use of aryl chlorides in Suzuki couplings necessitates a highly active catalyst system. The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for facilitating the oxidative addition of the relatively inert C-Cl bond. N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[3]
-
Choice of Base: Anhydrous potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the formation of the reactive boronate species from the boronic acid without causing significant side reactions.[4] Other bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be employed.
-
Solvent System: The use of a polar aprotic solvent like 1,4-dioxane helps to dissolve the organic reagents and the palladium complex. The addition of a small amount of water is often beneficial as it can aid in dissolving the inorganic base and facilitate the transmetalation step.[2] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.
-
Temperature: Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, elevated temperatures are generally required to achieve a reasonable reaction rate.[5]
-
Purity of Reagents: The success of the Suzuki coupling is highly dependent on the purity of the starting materials, catalyst, and ligand. Ensure that all reagents are of high quality and that solvents are anhydrous and properly degassed.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation) | Ensure a strictly inert atmosphere and use freshly opened or properly stored catalyst and ligand. |
| Insufficiently active catalyst system | Screen other bulky phosphine ligands (e.g., XPhos, RuPhos) or NHC ligands. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Homocoupled Biaryl Product | Decomposition of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv.). Ensure the reaction is not heated for an unnecessarily long time. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities | Use anhydrous solvents and dry the base thoroughly before use. |
| Difficulty in Purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of 3-aryl-8-nitroquinolines from this compound. By carefully selecting a highly active palladium catalyst system, an appropriate base, and suitable reaction conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a valuable resource for the successful implementation of this important transformation in the pursuit of novel chemical entities for drug discovery and materials science.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ghosh, A., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(23), 8373–8376. [Link]
-
Chemical Reviews. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]
- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
PrepChem.com. Preparation of 8-nitroquinoline. [Link]
-
ResearchGate. (2020). Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]
-
The Royal Society of Chemistry. (2021). Chemical Science. [Link]
-
ResearchGate. (2020). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
ResearchGate. (2011). 8-Nitroquinoline. [Link]
-
MDPI. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
- Google Patents. (2013). Purification method of 8-hydroxyquinoline crude product.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
ResearchGate. (2021). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. [Link]
-
YouTube. (2021). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
Application Notes and Protocols: A Guide to Utilizing 3-Chloro-8-nitroquinoline in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Labs
Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibitor Discovery
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention. The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. This is due to its ability to interact with various biological targets, including the ATP-binding site of kinases. Several quinoline-based molecules have been successfully developed as potent kinase inhibitors.[1][2]
This application note explores the potential of 3-Chloro-8-nitroquinoline, a quinoline derivative, as a candidate for kinase inhibition studies. While the specific kinase targets of this compound are yet to be fully elucidated, its structural features suggest it may engage with the active sites of various kinases. We present a comprehensive guide for researchers to systematically evaluate this compound in a robust and reliable in vitro kinase inhibition assay. The protocols and principles outlined herein are designed to be adaptable to a wide range of kinases and assay formats, providing a foundational framework for the initial characterization of this and other novel compounds.
Principle of Kinase Inhibition Assays: Quantifying Enzyme Activity
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[3] The inhibitory potential of a compound is then determined by its ability to reduce this activity. A variety of detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based assays.[4]
This guide will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay, as a model system. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the kinase activity.[1][6] Therefore, a decrease in the luminescent signal in the presence of an inhibitor indicates a reduction in kinase activity.[7]
Physicochemical Properties and Handling of this compound
While specific data for this compound is limited, we can infer some of its properties from structurally similar compounds like 8-nitroquinoline and 3-bromo-6-chloro-8-nitroquinoline.
| Property | Inferred Value/Characteristic | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | - |
| Molecular Weight | 208.60 g/mol | - |
| Appearance | Likely a yellow to brown solid. | [8] |
| Solubility | Expected to have low aqueous solubility but should be soluble in organic solvents like DMSO, ethanol, and chloroform. | [8] |
Safety and Handling:
Based on data for similar quinoline derivatives, this compound should be handled with care. It is potentially harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin and eye irritation.[9][10][11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for assessing the kinase inhibitory potential of a test compound like this compound.
Caption: General workflow for kinase inhibition screening.
Detailed Protocol: Inhibition of GSK-3β using the ADP-Glo™ Kinase Assay
This protocol provides a detailed example for testing this compound against Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in various diseases.[12][13] This protocol is designed for a 384-well plate format.[3]
I. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate (e.g., a specific peptide substrate)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white, opaque plates
-
Multichannel pipettes
-
Luminometer
II. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Dilutions: Perform a serial dilution of the 10 mM stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells does not exceed 1% to avoid solvent effects on enzyme activity.
-
GSK-3β Enzyme Solution: Dilute the GSK-3β enzyme stock to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically through an enzyme titration.
-
Substrate/ATP Mixture: Prepare a mixture of the GSK-3β substrate and ATP in the kinase assay buffer. The final concentrations should be at or near the Kₘ for both the substrate and ATP to ensure sensitive detection of inhibition.
III. Assay Procedure
-
Plate Setup:
-
Add 2.5 µL of the diluted this compound solutions to the appropriate wells of a 384-well plate.
-
Controls:
-
No Inhibitor Control (100% Activity): Add 2.5 µL of kinase assay buffer with the same final DMSO concentration as the test wells.
-
No Enzyme Control (0% Activity/Background): Add 2.5 µL of kinase assay buffer.
-
-
-
Enzyme Addition: Add 5 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.
-
Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
I. Calculation of Percent Inhibition
The raw luminescence data is used to calculate the percent inhibition for each concentration of this compound.
-
100% Activity (No Inhibitor Control): Luminescence signal from wells with enzyme, substrate, ATP, and DMSO.
-
0% Activity (Background): Luminescence signal from "no enzyme" control wells.
The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_100%_Activity - Signal_Background))
II. Example Data Presentation
| [this compound] (µM) | Raw Luminescence (RLU) | Corrected RLU (RLU - Background) | % Inhibition |
| 0 (100% Activity) | 1,500,000 | 1,490,000 | 0 |
| 0.01 | 1,350,000 | 1,340,000 | 10.1 |
| 0.1 | 1,100,000 | 1,090,000 | 26.8 |
| 1 | 760,000 | 750,000 | 50.3 |
| 10 | 250,000 | 240,000 | 83.9 |
| 100 | 15,000 | 5,000 | 99.7 |
| No Enzyme (Background) | 10,000 | 0 | 100 |
III. Determination of IC₅₀
The IC₅₀ value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Hypothetical Kinase Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a kinase, such as GSK-3β, plays a central role. Inhibition of this kinase by a compound like this compound would modulate downstream cellular responses.
Caption: A hypothetical signaling pathway involving GSK-3β.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Incomplete mixing- Plate reader inconsistency | - Use calibrated pipettes- Ensure thorough mixing after each addition- Check plate reader settings and performance |
| Low signal-to-background ratio | - Insufficient enzyme activity- Suboptimal substrate or ATP concentration- Assay conditions not optimal | - Perform an enzyme titration to find the optimal concentration- Titrate substrate and ATP concentrations- Optimize incubation time and temperature |
| Inconsistent dose-response curve | - Compound precipitation at high concentrations- Compound interference with the assay | - Check the solubility of the compound in the assay buffer- Run a counterscreen to test for assay interference (e.g., test against the luciferase reaction directly) |
Conclusion
This application note provides a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. By following the detailed protocols and considering the principles of kinase inhibition assays, researchers can generate reliable and reproducible data to characterize the inhibitory activity of this and other novel compounds. The adaptability of the presented workflow allows for its application across a wide range of kinases, facilitating the discovery and development of new therapeutic agents.
References
-
PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
AERU. (n.d.). 3-chloro-8-quinoline-carboxylic acid. University of Hertfordshire. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 23, 2026, from [Link]
-
BellBrook Labs. (n.d.). SRC Kinase Assay. Retrieved January 23, 2026, from [Link]
-
Zeglis, G., et al. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved January 23, 2026, from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ SRC Kinase Assay Kit. Retrieved January 23, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved January 23, 2026, from [Link]
-
Adriaenssens, E. (2024). Kinase activity assays Src and CK2. Protocols.io. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved January 23, 2026, from [Link]
-
DiscoverX. (n.d.). SRC Kinase Enzyme Activity Assay Kit. Retrieved January 23, 2026, from [Link]
-
PENTA. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved January 23, 2026, from [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved January 23, 2026, from [Link]
-
Lee, J., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. PubMed Central. Retrieved January 23, 2026, from [Link]
-
AERU. (n.d.). 8-hydroxyquinoline. University of Hertfordshire. Retrieved January 23, 2026, from [Link]
-
Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved January 23, 2026, from [Link]
Sources
- 1. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-8-nitroquinoline
Welcome to the technical support center for the synthesis of 3-Chloro-8-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common experimental challenges, provide in-depth explanations for procedural choices, and offer optimized protocols to improve your final yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.
Strategic Overview of the Synthesis
The synthesis of this compound is not a trivial one-step process. The presence of a strongly deactivating nitro group at the 8-position and the inherent electronic nature of the quinoline ring system necessitate a strategic, multi-step approach. Direct chlorination of 8-nitroquinoline is challenging due to the deactivated ring, often requiring harsh conditions that can lead to low yields and side product formation.
A more reliable and controllable pathway involves two primary stages:
-
Skraup Synthesis of 8-Nitroquinoline: Formation of the core 8-nitroquinoline scaffold from o-nitroaniline.
-
Conversion to this compound via a Sandmeyer Reaction: This proposed route involves the introduction of an amino group at the 3-position, followed by diazotization and subsequent displacement with a chloride ion. This classic transformation provides a regioselective method for introducing the chloro group where direct electrophilic substitution fails.
The following workflow diagram illustrates this strategic pathway.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting the Skraup Synthesis of 8-Nitroquinoline
The Skraup reaction is a powerful method for synthesizing quinolines but is notoriously exothermic and can be prone to low yields if not properly controlled.[1][2][3]
Troubleshooting Guide (Q&A)
Q: My Skraup reaction is extremely violent and difficult to control. How can I moderate it?
A: This is the most common issue with the Skraup synthesis. The reaction's violence stems from the dehydration of glycerol to acrolein, which then polymerizes exothermically.
-
Causality: The reaction is autocatalytic and generates significant heat. Uncontrolled temperature spikes lead to tar formation and can pose a serious safety risk.
-
Solution:
-
Gradual Reagent Addition: Instead of mixing all reactants at once, pre-mix the o-nitroaniline, glycerol, and oxidizing agent. Add the concentrated sulfuric acid slowly and portion-wise, with efficient stirring and external cooling (e.g., an ice bath), ensuring the internal temperature does not exceed a set limit (typically 100-120°C during addition).[1]
-
Heat Control: Use a well-controlled heating mantle or an oil bath for the reflux stage. This allows for precise temperature management, which is critical. A patent for a related synthesis specifies maintaining the temperature below 140°C.[1]
-
Use of a Moderator: Some procedures advocate for the inclusion of a moderator like boric acid, which is believed to form a less reactive ester with glycerol, slowing the formation of acrolein.
-
Q: The yield of my 8-nitroquinoline is consistently low. What are the primary factors affecting yield?
A: Low yields can result from several factors, including incomplete reaction, byproduct formation, and mechanical loss during workup.
-
Causality & Solutions:
-
Inefficient Oxidizing Agent: The final step of the Skraup synthesis is an oxidation to form the aromatic quinoline ring. The choice and amount of the oxidizing agent are crucial. Arsenic acid is traditionally effective but highly toxic.[4] A common alternative is using the starting material's nitro group (e.g., o-nitrophenol in the synthesis of 8-hydroxyquinoline) as the oxidant.[1] Ensure the oxidizing agent is used in the correct stoichiometric amount.
-
Suboptimal Temperature Profile: Overheating leads to polymerization and tar formation, consuming your starting materials. Underheating results in an incomplete reaction. Adhere strictly to the recommended temperature profile: a controlled initial phase followed by a sustained reflux period (e.g., 3-5 hours).[1][4]
-
Premature Acrolein Loss: If the reaction is heated too quickly or without a proper reflux condenser, the volatile acrolein intermediate can escape before it has a chance to react with the aniline derivative. Ensure your setup has an efficient condenser.
-
Q: My crude product is a thick, intractable tar. How can I improve its purity and ease the workup?
A: Tar formation is a hallmark of an uncontrolled Skraup reaction. Minimizing it is key, but effective purification is also essential.
-
Causality: Tar is primarily polymerized acrolein and other high-molecular-weight condensation byproducts.
-
Solution:
-
Controlled Reaction: The best defense is a well-controlled reaction temperature, as described above.
-
Workup Strategy: After cooling, the reaction mixture is typically diluted with a large volume of water to precipitate the crude product and dissolve inorganic salts.[4]
-
Base Treatment: Carefully neutralize the acidic mixture with a base like sodium hydroxide or ammonium hydroxide to precipitate the free base of 8-nitroquinoline.[4][5] This step must be done carefully with cooling to avoid hydrolysis of the nitro group.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or chloroform.[4][5] Using activated charcoal during recrystallization can help remove colored, tarry impurities.[4][5]
-
Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale & Reference |
| Reactant Ratio | 1 eq. o-Nitroaniline : 3-4 eq. Glycerol | Excess glycerol ensures complete reaction and compensates for loss due to dehydration/polymerization.[4][5] |
| Oxidizing Agent | 1.2-1.5 eq. Arsenic Acid | Provides efficient oxidation to the aromatic quinoline.[4] (Note: Handle with extreme caution due to toxicity). |
| Acid | Conc. H₂SO₄ | Acts as both a catalyst for glycerol dehydration and a solvent. |
| Temperature | Initial addition: <120°C; Reflux: 130-140°C | Balances reaction rate against the risk of uncontrolled exothermic reaction and tar formation.[1] |
| Reaction Time | 3-5 hours at reflux | Ensures the reaction proceeds to completion.[1][4] |
Part 2: A Proposed Route to this compound via Sandmeyer Reaction
As direct chlorination at the 3-position is difficult, a robust alternative is the Sandmeyer reaction. This requires the synthesis of the 3-amino-8-nitroquinoline precursor.
Caption: Key steps in the Sandmeyer reaction for converting the amino group to a chloro group.
Troubleshooting Guide (Q&A)
Q: My diazotization reaction is not working, and I suspect the diazonium salt is decomposing. What are the critical parameters?
A: The stability of the arenediazonium salt is the single most critical factor for a successful Sandmeyer reaction.[6]
-
Causality: Aryl diazonium salts are notoriously unstable at elevated temperatures, readily decomposing to release nitrogen gas and form phenols or other undesired products.
-
Solution:
-
Strict Temperature Control: The reaction must be maintained between 0-5°C at all times. Use an ice-salt bath for efficient cooling. Add the sodium nitrite solution very slowly, ensuring the internal temperature never rises above 5°C.
-
Acidic Conditions: The reaction requires a strong acidic medium (e.g., HCl) to generate nitrous acid (HNO₂) in situ and to prevent the diazonium salt from coupling with unreacted amine.
-
Fresh Reagents: Use freshly prepared sodium nitrite solution.
-
Q: The yield of this compound is poor after adding the copper(I) chloride solution. How can I optimize this displacement step?
A: An inefficient displacement reaction is often due to the quality of the catalyst or suboptimal reaction conditions.
-
Causality: The copper(I) catalyst facilitates the single-electron transfer mechanism required for the displacement of N₂ by Cl⁻.[7] Impure or oxidized catalyst (Cu(II)) will be ineffective.
-
Solution:
-
Catalyst Quality: Use freshly prepared or high-purity copper(I) chloride. The solution should be colorless or pale yellow; a green or blue tint indicates the presence of Cu(II), which is detrimental.
-
Addition Strategy: Add the cold diazonium salt solution slowly to the heated CuCl solution (typically 60-100°C, but this must be optimized). Vigorous nitrogen evolution should be observed. Adding the catalyst to the diazonium salt is generally less effective.
-
Solvent: The reaction is typically performed in concentrated HCl, which acts as the chloride source.
-
Q: I am observing significant formation of 8-nitroquinolin-3-ol as a byproduct. How can this be minimized?
A: Phenol formation is a common side reaction resulting from the reaction of the diazonium salt with water.
-
Causality: The diazonium group can be displaced by water, especially if the displacement with chloride is slow or the temperature is too high.
-
Solution:
-
Maintain Low Temperature: Keep the diazonium salt solution cold until the moment it is added to the CuCl catalyst.
-
Use Concentrated Acid: Using a highly concentrated solution of HCl minimizes the activity of water, favoring the desired chloride substitution.
-
Efficient Displacement: Ensure the CuCl catalyst is active and the displacement reaction proceeds quickly to consume the diazonium salt before it has time to react with water.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Nitroquinoline
(Adapted from established Skraup procedures)[4]
Safety Note: This reaction is highly exothermic and involves toxic reagents (arsenic acid). It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (goggles, lab coat, gloves). Have a safety shower and fire extinguisher nearby.
-
Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add o-nitroaniline (50 g, 0.36 mol), arsenic acid (51.5 g, 0.22 mol), and glycerol (110 g, 1.2 mol).
-
Acid Addition: With vigorous stirring and external cooling in an ice bath, slowly add concentrated sulfuric acid (100 g) from the dropping funnel over 45-60 minutes. Maintain the internal temperature below 120°C.
-
Reaction: Once the acid addition is complete, remove the ice bath and heat the mixture carefully using an oil bath. Bring the temperature to 130-140°C and maintain reflux for 3 hours. The reaction mixture will darken significantly.
-
Workup: Allow the mixture to cool to below 100°C. Carefully pour the reaction mixture into a large beaker containing 2 L of cold water with stirring. Allow the mixture to stand overnight to fully precipitate the crude product.
-
Isolation: Filter the aqueous mixture to collect the solid. Carefully add a concentrated sodium hydroxide solution to the filtrate until it is alkaline to precipitate any remaining product. Filter and combine the solids.
-
Purification: Wash the crude solid with water. Recrystallize the product from ethanol with a small amount of activated charcoal to yield 8-nitroquinoline as pale yellow needles. (Expected yield: ~50-60%).
Protocol 2: Illustrative Sandmeyer Reaction
(This is a general protocol adapted for the proposed conversion of 3-amino-8-nitroquinoline)
-
Diazotization: Dissolve 3-amino-8-nitroquinoline (10 g, 0.053 mol) in concentrated HCl (50 mL) in a beaker, warming slightly if necessary, then cool to 0°C in an ice-salt bath. In a separate flask, prepare a solution of sodium nitrite (4.0 g, 0.058 mol) in 20 mL of water. Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.
-
Catalyst Preparation: In a separate 500-mL flask, prepare a solution of copper(I) chloride (7.0 g, 0.07 mol) in concentrated HCl (70 mL).
-
Displacement: Heat the CuCl solution to ~70°C. Slowly and carefully add the cold diazonium salt solution to the hot CuCl solution with vigorous stirring. You will observe immediate and sustained evolution of nitrogen gas.
-
Isolation: After the addition is complete and gas evolution has ceased, cool the reaction mixture. The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or toluene to obtain the purified product.
References
-
This reference is not explicitly cited in the text but provides general context on 8-hydroxyquinoline synthesis. Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]
- Surrey, A. R. (1951). U.S. Patent No. 2,561,553. Washington, DC: U.S.
-
This reference is not explicitly cited in the text but provides general context on 8-hydroxyquinoline synthesis. Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
This reference is not explicitly cited in the text but provides general context on 8-hydroxyquinoline biological activity. Al-Trawneh, S. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(3), 646. [Link]
-
Drake, N. L., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 51. [Link]
- This reference is not explicitly cited in the text but provides context on industrial quinoline synthesis. Walter, H. (2003). U.S. Patent No. EP 1294694B1.
-
This reference is not explicitly cited in the text but provides context on quinoline synthesis. Abbate, V., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(3), 1365-1372. [Link]
-
Cumming, W. M., Hopper, I. V., & Wheeler, T. S. (1937). Systematic organic chemistry (3rd ed.). Constable & Co. As cited in PrepChem. (n.d.). Preparation of 8-nitroquinoline. [Link]
- Kress, T. J., & Moore, L. L. (1998). U.S. Patent No. EP0858998A1.
-
This reference is not explicitly cited in the text but provides context on quinoline halogenation. Erman, M., & Ocal, N. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 738-744. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11830, 8-Nitroquinoline. [Link]
- This reference is not explicitly cited in the text but provides context on industrial quinoline synthesis. Xia, S. (2012). U.S.
- This reference is not explicitly cited in the text but provides context on quinoline halogenation. Ali, M. Y., & Siddiqui, R. H. (1969). The 5-and 8-Chlorination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 12, 13-15.
- This reference is not explicitly cited in the text but provides mechanistic details of the Skraup reaction. Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- This reference is not explicitly cited in the text but provides context on quinoline chlorination. Wang, Y., et al. (2014). U.S.
-
Larsen, R. D. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Synthesis, 48(19), 3125-3146. [Link]
-
Re-imagining the Sandmeyer reaction. (2018, December 3). Master Organic Chemistry. [Link]
- This reference is not explicitly cited in the text but provides an overview of quinoline synthesis reactions. Sharma, P., & Kumar, R. (2021). Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. International Journal of Pharmaceutical Sciences and Research, 12(9), 4646-4660.
- This reference is not explicitly cited in the text but provides context on Skraup reaction improvements. Ramann, G. A., et al. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(46), 6439-6442.
Sources
- 1. US2561553A - Process for the manufacture of 8-hydroxy quinoline - Google Patents [patents.google.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 3-Chloro-8-nitroquinoline
Welcome to the technical support center for the purification of 3-Chloro-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experimental work. Our goal is to equip you with the scientific rationale behind the purification strategies, ensuring a self-validating approach to achieving high purity of this important chemical intermediate.
Introduction to the Challenges
This compound is a key building block in the synthesis of various pharmaceutical agents and research chemicals. Its purification, however, can present several challenges. The presence of a nitro group and a chlorine atom on the quinoline scaffold influences its solubility, stability, and susceptibility to side reactions. Common issues include the removal of unreacted starting materials, isomeric impurities, and degradation products. This guide will walk you through robust purification strategies and help you troubleshoot common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. The most common synthesis involves the chlorination of 8-nitroquinoline.[1] Therefore, you should anticipate the following impurities:
-
Unreacted 8-Nitroquinoline: Incomplete chlorination will result in the presence of the starting material.
-
Isomeric Byproducts: While the 3-position is electronically favored for electrophilic substitution on the 8-nitroquinoline ring, minor amounts of other chloro-substituted isomers may form.
-
Di-chlorinated Products: Over-chlorination can lead to the formation of di-chloro-8-nitroquinoline species.
-
Solvent Residues: Residual solvents from the reaction and initial work-up can be present.
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to some degradation.
Q2: My crude product is a dark oil, but I expected a solid. What could be the reason?
A2: While pure this compound is a solid, a crude product appearing as a dark oil is not uncommon. This is often due to the presence of impurities that depress the melting point. The dark color can arise from polymeric byproducts or highly conjugated impurities formed during the reaction. Purification via column chromatography is often the best approach to isolate the desired product from such complex mixtures.
Q3: I am concerned about the stability of this compound during purification. Are there any conditions I should avoid?
A3: Yes, exercising caution with certain conditions is prudent. Nitroaromatic compounds can be sensitive to heat and reducing agents.[2] The chloro-substituent on the quinoline ring can be susceptible to nucleophilic substitution, including hydrolysis, under strong basic conditions, although it is generally stable under neutral and mildly acidic conditions.
-
Avoid High Temperatures: Prolonged heating, especially above its melting point, can lead to decomposition. When performing recrystallization, use the minimum amount of heat necessary to dissolve the compound.
-
Avoid Strong Bases: Strong aqueous bases can lead to hydrolysis of the chloro group, forming the corresponding hydroxyquinoline.
-
Light Sensitivity: While not reported to be acutely light-sensitive, it is good practice to store the compound in an amber vial and minimize exposure to direct light.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low purity after recrystallization. | - Inappropriate solvent choice: The solvent may be too good, leading to co-crystallization of impurities, or too poor, causing premature precipitation. - Cooling too rapidly: Rapid cooling can trap impurities within the crystal lattice. | - Perform a solvent screen: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) to find a solvent that dissolves the compound when hot but has poor solubility when cold. - Slow cooling: Allow the crystallization flask to cool slowly to room temperature, and then place it in an ice bath to maximize recovery. |
| Product "oils out" during recrystallization. | - The boiling point of the solvent is higher than the melting point of the impure product. - High concentration of impurities. | - Choose a lower-boiling point solvent. - Pre-purify by column chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Poor separation on TLC. | - Inappropriate mobile phase: The polarity of the eluent may be too high or too low. - Co-spotting of impurities with the product. | - Systematically vary the polarity of your mobile phase. A good starting point for this compound is a mixture of hexane and ethyl acetate. Gradually increase the proportion of ethyl acetate to increase polarity. - Try a different solvent system: For example, dichloromethane/methanol can offer different selectivity. - Consider using a different stationary phase: If silica gel does not provide adequate separation, alumina (neutral or basic) could be an alternative. |
| Product appears to be degrading on the silica gel column. | - Acidic nature of silica gel: The nitro group can interact with the acidic silica, potentially leading to degradation, especially if the compound is sensitive. | - Deactivate the silica gel: Pre-treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the mobile phase (typically 0.1-1%) to neutralize acidic sites. - Use neutral or basic alumina as the stationary phase. |
| Low recovery from column chromatography. | - Product is highly retained on the column. - Product is too soluble in the mobile phase. | - Increase the polarity of the mobile phase to elute the product. A gradient elution from low to high polarity can be effective. - If the product is eluting with the solvent front, decrease the initial polarity of the mobile phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline based on the solubility of similar nitroaromatic compounds. The ideal solvent and conditions should be determined empirically.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to each tube.
-
A good recrystallization solvent will dissolve the compound when heated but show poor solubility at room temperature or upon cooling. Ethanol or an ethanol/water mixture is often a good starting point for compounds of this polarity.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask with gentle swirling (e.g., on a hot plate). Add just enough solvent to completely dissolve the solid at the boiling point.
-
If the solution is colored with insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 2: Purification by Column Chromatography
This is a standard protocol that can be adapted based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber with a mobile phase of varying polarity (e.g., start with 9:1 Hexane:Ethyl Acetate and increase the proportion of ethyl acetate).
-
Visualize the spots under UV light (254 nm). The ideal mobile phase should give your product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (the one determined by TLC to be of slightly lower polarity than what gives the ideal Rf).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully add the sample to the top of the prepared column.
-
Begin eluting with the mobile phase, collecting fractions.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualization of Purification Workflows
Recrystallization Workflow
Caption: A typical workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
Caption: A standard workflow for purifying this compound using column chromatography.
Expected Analytical Data
While obtaining a pure sample, it is crucial to verify its identity and purity. Below are the expected analytical data for this compound.
| Analytical Technique | Expected Results |
| Appearance | Light yellow to yellow crystalline solid. |
| Melting Point | Approximately 143 °C (may vary slightly depending on purity). |
| ¹H NMR (CDCl₃) | Expect signals in the aromatic region (approx. 7.5-9.0 ppm). The protons on the quinoline ring will appear as doublets, triplets, or doublets of doublets, with coupling constants characteristic of aromatic systems. |
| ¹³C NMR (CDCl₃) | Expect multiple signals in the aromatic region (approx. 120-150 ppm). The carbon attached to the chlorine will be shifted, as will the carbons in proximity to the nitro group and the ring nitrogen. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z ≈ 208, with a characteristic M+2 peak at m/z ≈ 210 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. |
Safety Precautions
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Gershon, H., & Clarke, D. D. (1991). Syntheses of some monochloro- and monobromo-8-quinolinols. Monatshefte für Chemie/Chemical Monthly, 122(11), 935-942. [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(10), 1435-1442. [Link]
-
NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and cyclic ketones by gas chromatography. Retrieved from [Link]
Sources
stability of 3-Chloro-8-nitroquinoline under different conditions
Welcome to the technical support center for 3-Chloro-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its reactivity, dictated by the presence of a chloro substituent and a nitro group on the quinoline scaffold, also makes it susceptible to degradation under certain conditions. Understanding the stability profile of this compound is therefore critical for reliable experimental outcomes and for the safe handling and storage of the material. This guide provides insights into the stability of this compound under different pH, light, and thermal conditions, as well as its reactivity towards common laboratory reagents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, in a cool, dry, and dark place.[1][2] The compound is a solid and should be protected from moisture to prevent potential hydrolysis. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage.
Q2: How stable is this compound in aqueous solutions at different pH values?
-
Acidic to Neutral pH (pH < 7): The compound is expected to be relatively stable in acidic to neutral aqueous solutions for short durations. However, prolonged exposure to strongly acidic conditions may lead to slow hydrolysis.
-
Basic pH (pH > 7): In basic solutions, this compound is susceptible to hydrolysis. The electron-withdrawing nature of the nitro group and the quinoline ring system makes the chloro substituent prone to nucleophilic substitution by hydroxide ions. This reaction will likely lead to the formation of 3-hydroxy-8-nitroquinoline. The rate of hydrolysis is expected to increase with increasing pH and temperature. The synthesis of related chloro-hydroxyquinolines often involves careful pH control, underscoring the pH sensitivity of this class of compounds.[3]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is expected to be sensitive to light, particularly UV radiation. Studies on the photocatalytic degradation of quinoline and its halogenated derivatives have shown that these compounds can be degraded upon exposure to light, especially in the presence of photocatalysts like TiO2.[4][5] The degradation process can involve oxidative cleavage of the heterocyclic ring.[4] Therefore, it is crucial to protect solutions of this compound and the solid compound from light by using amber-colored vials or by wrapping the containers in aluminum foil.
Q4: What happens if this compound is heated?
A4: Like many nitroaromatic compounds, this compound is expected to have limited thermal stability.[6] Upon heating to its decomposition temperature, it is likely to undergo exothermic decomposition, releasing toxic fumes, including oxides of nitrogen (NOx) and hydrogen chloride (HCl).[6][7] It is strongly advised to avoid heating the compound to high temperatures unless it is part of a controlled chemical reaction. For analytical purposes, techniques like DSC or TGA can be used to determine its thermal decomposition profile under controlled conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield in a reaction involving a nucleophile. | Degradation of this compound via nucleophilic substitution by solvent or base. | The chloro group at the 3-position is susceptible to nucleophilic attack, a reaction that is activated by the electron-withdrawing nitro group.[8] If your reaction is run in a nucleophilic solvent (e.g., methanol, water) or in the presence of a strong base, consider that a portion of your starting material may be consumed in a side reaction. To mitigate this, use a non-nucleophilic solvent and a non-nucleophilic base if possible. Running the reaction at a lower temperature can also help to minimize side reactions. |
| Appearance of unexpected peaks in HPLC or NMR analysis. | Degradation of the compound due to improper storage or handling. | If you observe unexpected peaks, it could be indicative of degradation products. The most likely degradation products are 3-hydroxy-8-nitroquinoline (from hydrolysis) or products of photodegradation if the compound was exposed to light. To confirm this, you can intentionally expose a small sample to the suspected degradation conditions (e.g., basic solution or UV light) and compare the resulting chromatogram or spectrum with your sample. Always use freshly prepared solutions for your experiments. |
| Inconsistent results between experimental runs. | Instability of this compound in the experimental medium. | Inconsistent results can arise from the on-bench instability of the compound in your reaction or analytical solutions. Prepare solutions of this compound fresh before each experiment. If the experiment is lengthy, consider the stability of the compound in your specific solvent system over that time period. A time-course study of a standard solution of the compound in your experimental medium can help to assess its stability. |
Stability Data Summary
The following table summarizes the qualitative stability of this compound under various conditions, based on the chemical properties of related compounds.
| Condition | Stability | Potential Degradation Products | Recommendations |
| Acidic pH | Relatively Stable | 3-hydroxy-8-nitroquinoline (slow) | Use for short durations; avoid prolonged storage in acidic solutions. |
| Neutral pH | Moderately Stable | 3-hydroxy-8-nitroquinoline (very slow) | Freshly prepare aqueous solutions. |
| Basic pH | Unstable | 3-hydroxy-8-nitroquinoline | Avoid basic conditions unless hydrolysis is the desired reaction. |
| Elevated Temperature | Unstable | Oxides of nitrogen, hydrogen chloride, and other decomposition products | Avoid unnecessary heating. Handle with care if heating is required.[6][9] |
| Light (especially UV) | Unstable | Products of photo-oxidation and ring cleavage | Store in the dark. Use amber glassware or foil-wrapped containers.[4][5] |
| Presence of Nucleophiles | Reactive | Products of nucleophilic substitution | Use non-nucleophilic reagents and solvents where possible.[8] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound in a Non-Aqueous Solvent
-
Materials: this compound, analytical balance, volumetric flask (amber), appropriate non-aqueous solvent (e.g., acetonitrile, dichloromethane).
-
Procedure:
-
Accurately weigh the desired amount of this compound using an analytical balance.
-
Transfer the weighed solid to an amber volumetric flask of the desired volume.
-
Add a small amount of the solvent to dissolve the solid.
-
Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the solution in the dark and use it as soon as possible.
-
Putative Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic and photolytic conditions.
Sources
- 1. scispace.com [scispace.com]
- 2. acgpubs.org [acgpubs.org]
- 3. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-8-Nitroquinoline Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloro-8-nitroquinoline derivatives. We will explore the synthetic rationale, compare the biological activities of key analogues, and elucidate the mechanistic underpinnings that govern their therapeutic potential.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial and anticancer properties.[1][2] The strategic placement of substituents on the quinoline ring is a powerful tool to modulate the pharmacological profile of these compounds. Among the vast library of quinoline derivatives, those bearing both chloro and nitro functionalities represent a particularly intriguing class of molecules. The electron-withdrawing nature of these substituents can profoundly influence the molecule's electronic distribution, lipophilicity, and ability to interact with biological targets. This guide focuses specifically on the this compound core, a scaffold with inherent potential for potent bioactivity.
Synthetic Pathways to the this compound Core
A common strategy involves the nitration of a pre-existing chloro-quinoline. For instance, the nitration of 5-chloro-8-hydroxyquinoline is a known procedure.[3] Similarly, the synthesis of 2-chloro-8-hydroxy-5,7-dinitroquinoline has been achieved through a sequence involving oxidation of 8-hydroxyquinoline to its N-oxide, followed by chlorination and subsequent nitration.[4]
A potential synthetic workflow for accessing this compound derivatives is outlined below:
Caption: Potential mechanisms of action for this compound derivatives.
In the context of anticancer activity, some nitroquinoline compounds are known to induce apoptosis and DNA damage. [5]The nitro group can be bioreduced in hypoxic tumor environments, leading to the formation of highly reactive species that can damage cellular macromolecules. Furthermore, quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.
In microorganisms, the antimicrobial action may also involve the generation of intracellular oxidative stress. The electron-deficient nature of the nitroaromatic system can facilitate its reduction by microbial nitroreductases, leading to the production of toxic metabolites.
Experimental Protocols for Evaluation
To facilitate further research and comparative studies, we provide a summary of standard experimental protocols for assessing the biological activity of these compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data, although fragmented, strongly suggests that the interplay between the chloro and nitro substituents is crucial for potent biological activity.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives with various substitutions at other positions of the quinoline ring. Such studies will provide a more comprehensive understanding of the SAR and enable the rational design of more potent and selective drug candidates. Elucidating the precise molecular targets and mechanisms of action will also be critical for advancing these compounds through the drug discovery pipeline.
References
- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Chemistry, Biological Properties and SAR Analysis of Quinoxalinones.
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.
- Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflamm
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
- 3-chloro-8-quinoline-carboxylic acid. AERU.
- Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
- Synthesis of Quinoline Analogues. Cardinal Scholar.
- (PDF) Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives.
- Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH.
- THE NITRATION OF SOME QUINOLINE DERIVATIVES.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed.
- (PDF) Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents.
- Synthesis, characterization and cytotoxic activity of 8-hydroxyquinoline deriv
- An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Benchchem.
- QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI.
- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
- Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal.
- Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv
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A Comparative Guide to the Synthetic Routes of 3-Chloro-8-nitroquinoline for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Chloro-8-nitroquinoline
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring an electron-withdrawing nitro group on the benzene ring and a chlorine atom on the pyridine ring, makes it a versatile building block for the development of novel therapeutics, including kinase inhibitors and antimalarial agents. The efficient and selective synthesis of this molecule is therefore of paramount importance to researchers in medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this compound, offering field-proven insights and experimental data to inform your synthetic planning.
Strategic Approaches to the Synthesis of this compound
Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis. The first approach involves the initial formation of the quinoline core followed by sequential introduction of the nitro and chloro substituents. The second, and more common, strategy relies on the functionalization of a pre-existing quinoline scaffold. This guide will focus on the two most plausible and investigated pathways originating from commercially available starting materials:
-
Route A: Electrophilic Chlorination of 8-Nitroquinoline
-
Route B: Electrophilic Nitration of 3-Chloroquinoline
The efficacy of each route is critically dependent on the regioselectivity of the respective electrophilic aromatic substitution step. The electronic properties of the quinoline ring system, influenced by the protonation state of the nitrogen atom in acidic media, play a decisive role in directing the incoming electrophile.
Route A: Electrophilic Chlorination of 8-Nitroquinoline
This route commences with the readily available 8-nitroquinoline. The core of this strategy lies in the selective introduction of a chlorine atom at the C3 position of the quinoline ring, which is electronically deactivated by the nitro group at C8.
Mechanism and Rationale
The electrophilic chlorination of 8-nitroquinoline is a classic example of electrophilic aromatic substitution on a deactivated heterocyclic system. The reaction typically proceeds via the generation of an electrophilic chlorine species, such as Cl⁺, which then attacks the electron-rich positions of the quinoline ring. The powerful electron-withdrawing nature of the nitro group at the C8 position deactivates the benzene portion of the quinoline ring towards electrophilic attack. Consequently, substitution is directed towards the pyridine ring. Within the pyridine ring, the C3 position is generally favored for electrophilic attack in quinolines under strongly acidic conditions, where the nitrogen atom is protonated. This protonation further deactivates the positions ortho and para to the nitrogen (C2 and C4), making the meta position (C3) the most likely site for substitution.
Experimental Protocol: Chlorination with Sulfuryl Chloride
A common and effective method for the chlorination of electron-deficient aromatic systems is the use of sulfuryl chloride (SO₂Cl₂), often in the presence of a radical initiator or under thermal conditions.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 8-nitroquinoline (1.0 eq) in a suitable inert solvent such as chloroform or 1,2-dichloroethane.
-
Reagent Addition: To the stirred solution, add sulfuryl chloride (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude this compound is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data and Performance
| Parameter | Value | Source |
| Starting Material | 8-Nitroquinoline | Commercially Available |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | [1] |
| Typical Yield | Moderate to Good | General Knowledge |
| Key Side Products | Dichlorinated quinolines, other isomeric monochlorinated products | General Knowledge |
| Purification | Column Chromatography, Recrystallization | General Knowledge |
Advantages:
-
Readily available starting material.
-
Direct introduction of the chlorine atom.
Disadvantages:
-
Potential for over-chlorination leading to dichlorinated byproducts.
-
Regioselectivity can be an issue, potentially yielding a mixture of isomers that require careful purification.
-
Sulfuryl chloride is a corrosive and moisture-sensitive reagent requiring careful handling.
Route B: Electrophilic Nitration of 3-Chloroquinoline
This alternative approach begins with 3-chloroquinoline and aims to introduce the nitro group at the C8 position through electrophilic nitration.
Mechanism and Rationale
The nitration of 3-chloroquinoline involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2] The directing effect of the chlorine atom and the protonated quinoline nitrogen determines the position of nitration. The chlorine atom is an ortho-, para-director, but also a deactivator. In the acidic medium, the quinoline nitrogen is protonated, which strongly deactivates the pyridine ring towards electrophilic attack. Therefore, the substitution is directed to the benzene ring. The chlorine at C3 has a deactivating inductive effect on the pyridine ring, further favoring substitution on the carbocyclic ring. Within the benzene ring, the C5 and C8 positions are generally the most activated for electrophilic substitution in quinolines. The final regiochemical outcome is a balance of these electronic effects.
Experimental Protocol: Nitration with Mixed Acid
The standard and widely used method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid.
Step-by-Step Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, concentrated sulfuric acid is carefully added to concentrated nitric acid.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 3-chloroquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0-5 °C.
-
Reagent Addition: The pre-cooled nitrating mixture is added dropwise to the solution of 3-chloroquinoline, maintaining the internal temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. The reaction progress is monitored by TLC or HPLC.
-
Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed thoroughly with water to remove excess acid, and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid. The crude product is dried and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data and Performance
| Parameter | Value | Source |
| Starting Material | 3-Chloroquinoline | Commercially Available |
| Nitratiing Agent | HNO₃/H₂SO₄ | [2] |
| Typical Yield | Variable, often moderate | General Knowledge |
| Key Side Products | 5-nitro-3-chloroquinoline, dinitro products | General Knowledge |
| Purification | Recrystallization, Column Chromatography | General Knowledge |
Advantages:
-
Direct nitration to introduce the key functional group.
-
Well-established and widely understood reaction conditions.
Disadvantages:
-
Lack of complete regioselectivity can lead to the formation of a mixture of nitro isomers (e.g., 5-nitro and 8-nitro), necessitating challenging separation procedures.
-
The strongly acidic and oxidative conditions can lead to degradation of the starting material or product.
-
The use of mixed acid requires careful handling and disposal procedures.
Comparative Analysis and Recommendations
| Feature | Route A: Chlorination of 8-Nitroquinoline | Route B: Nitration of 3-Chloroquinoline |
| Starting Material Availability | Readily available. | Readily available. |
| Number of Steps | Potentially shorter if 8-nitroquinoline is sourced directly. | Potentially shorter if 3-chloroquinoline is sourced directly. |
| Regioselectivity | Generally favors C3, but can be challenging to control. | Often yields a mixture of C5 and C8 isomers, requiring separation. |
| Yield | Can be moderate to good with optimization. | Often moderate, with losses during isomer separation. |
| Purification | Can be challenging due to isomeric byproducts. | Difficult due to the similar physical properties of the nitro isomers. |
| Safety and Handling | Requires handling of corrosive sulfuryl chloride. | Requires handling of highly corrosive and oxidizing mixed acids. |
Recommendation for Laboratory Scale Synthesis:
For laboratory-scale synthesis where purification via chromatography is feasible, Route A (Chlorination of 8-Nitroquinoline) may offer a more direct approach, provided that conditions can be optimized to favor the desired 3-chloro isomer. The starting material, 8-nitroquinoline, can be prepared from the nitration of quinoline followed by separation of the 5- and 8-nitro isomers.[3]
Recommendation for Process Development and Scale-up:
For process development and scale-up, the challenges associated with the regioselectivity and purification in both routes become more pronounced. Route B (Nitration of 3-Chloroquinoline) , despite its potential for isomer formation, might be more amenable to optimization through careful control of reaction parameters such as temperature, reaction time, and the ratio of acids. However, significant investment in developing efficient separation techniques for the nitroisomers would be necessary. An alternative to consider for large-scale production would be a convergent synthesis strategy that builds the substituted quinoline ring from acyclic precursors, which could offer better control over the final substitution pattern.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion
The synthesis of this compound presents a classic challenge in heterocyclic chemistry, where control of regioselectivity is paramount. Both the chlorination of 8-nitroquinoline and the nitration of 3-chloroquinoline are viable approaches, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on the specific requirements of the research or development program, including the scale of the synthesis, the available purification capabilities, and the tolerance for isomeric impurities. This guide provides the foundational knowledge and experimental context to enable chemists to make informed decisions in their synthetic endeavors towards this valuable chemical intermediate.
References
- Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
- Royal Society of Chemistry. (n.d.).
- Fu, Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(17), 3847.
- Ruhl, K., Grigoleit, G., & Rappen, L. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S.
- Drake, N. L., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 53.
- Master Organic Chemistry. (2023).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69164, 3-Chloroquinoline.
- MDPI. (2021). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 26(16), 4993.
- Japan Patent Office. (2005). Method for producing quinoline-8-sulfonyl chloride.
- Daugulis, O., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Chemical Reviews, 119(12), 7439-7495.
- CNIPA. (2018). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
- The Dow Chemical Company. (1975). Chlorination with sulfuryl chloride. U.S.
- Pakistan Council of Scientific and Industrial Research. (1962). The 5- and 8-Chlorination of Quinoline and Some of Its Derivatives. Pakistan Journal of Scientific and Industrial Research, 5(4), 235-239.
- Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.
- Chemistry LibreTexts. (2023). 15.
- ResearchGate. (2016).
- Worcester Polytechnic Institute. (n.d.).
- European Patent Office. (1984). 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144.
- Lima, P. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
